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Introduction: The delivery of functional antibodies to the cytoplasm of living cells represents a

significant challenge in research and therapeutic development. The cell membrane is

impermeable to large molecules like antibodies, and even after endocytic uptake, they often

remain trapped in endosomes, leading to degradation. The TAT-HA2 peptide is a powerful tool

designed to overcome these barriers. It is a chimeric peptide combining the cell-penetrating

properties of the HIV-1 trans-activator of transcription (TAT) peptide with the pH-sensitive

fusogenic properties of the influenza virus hemagglutinin subunit 2 (HA2). This dual-

functionality facilitates the cellular uptake of conjugated antibodies and their subsequent

escape from endosomes into the cytoplasm, enabling them to reach their intracellular targets.

Principle of Action: The TAT-HA2 peptide-antibody conjugate leverages a two-step mechanism

for intracellular delivery. First, the positively charged TAT domain interacts with the negatively

charged cell surface, promoting cellular uptake through mechanisms such as

macropinocytosis.[1][2] Once inside the endosome, the acidic environment (pH 5.5-6.5)

triggers a conformational change in the HA2 domain.[2][3] This change exposes a hydrophobic

fusogenic peptide that destabilizes the endosomal membrane, leading to the release of the

antibody-peptide conjugate into the cytoplasm.[3][4]
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While specific quantitative data for the cytoplasmic delivery of TAT-HA2-conjugated antibodies

is limited in the literature, studies on other cargo molecules like siRNA provide valuable insights

into the peptide's efficacy. The following tables summarize key quantitative findings from

studies utilizing TAT-HA2 for intracellular delivery.

Cargo Type
Delivery
System

Cell Line
Key
Quantitative
Finding

Reference

siRNA Peptideplex SKOV3

~55% of

peptideplexes

escaped the

endolysosomal

pathway and

were released

into the

cytoplasm.

[4][5]

siRNA

Multicomponent

Gold

Nanoparticle

System

SKOV3

Luciferase

expression

reduced to 45%

(±4) at 100 nM

siRNA.

[4]

siRNA
Conjugate

System
SKOV3

Luciferase

expression

reduced to 55%

(±2) at 100 nM

siRNA.

[4][5]

siRNA Peptideplex SKOV3

Luciferase

expression

reduced to 65%

(±5) at 100 nM

siRNA.

[4][5]

Table 1: Efficiency of TAT-HA2 Mediated Cytoplasmic Delivery of siRNA.
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Peptide Variant Assay
Key Quantitative
Finding

Reference

E5-TAT Hemolysis Assay pK50 of ~6.7 [6]

E3-TAT Hemolysis Assay pK50 of ~5.7 [6]

E5 Hemolysis Assay pK50 of ~5.7 [6]

E3 Hemolysis Assay pK50 of ~5.7 [6]

Table 2: pH-Dependent Hemolytic Activity of HA2-TAT Analogues. The pK50 represents the pH

at which 50% of the maximum hemolysis is observed, indicating the pH-sensitivity of

endosomal disruption.
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Caption: Mechanism of TAT-HA2 mediated cytoplasmic antibody delivery.
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Caption: Workflow for antibody-TAT-HA2 conjugation and delivery analysis.

Experimental Protocols
Protocol 1: Conjugation of TAT-HA2 Peptide to Antibody
via Maleimide-Thiol Chemistry
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This protocol describes the conjugation of a cysteine-terminated TAT-HA2 peptide to an

antibody through a maleimide linker. This method requires the antibody to have available thiol

groups, which can be generated by reducing its hinge-region disulfide bonds.

Materials:

Antibody of interest (1-10 mg/mL)

Cysteine-terminated TAT-HA2 peptide (e.g., with a C-terminal cysteine)

Maleimide activation reagent (e.g., SMCC crosslinker)

Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

Reaction Buffer: Degassed PBS, pH 7.0-7.5

Quenching Buffer: Cysteine or 2-Mercaptoethanol

Purification system: Size exclusion chromatography (SEC) or dialysis cassettes

Procedure:

Antibody Reduction (if necessary):

Dissolve the antibody in degassed PBS to a concentration of 1-2 mg/mL.[7]

Add a 10-fold molar excess of TCEP to the antibody solution.

Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds in the hinge

region.[8]

Remove excess TCEP using a desalting column equilibrated with degassed PBS, pH 7.0-

7.5.

Antibody Activation with Maleimide (if not already maleimide-activated):

Immediately after purification, add a 10- to 20-fold molar excess of the maleimide

crosslinker (e.g., SMCC) dissolved in DMSO to the reduced antibody solution.
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Incubate for 1-2 hours at room temperature with gentle mixing.

Remove excess crosslinker using a desalting column equilibrated with degassed PBS, pH

7.0-7.5.

Conjugation Reaction:

Dissolve the cysteine-terminated TAT-HA2 peptide in degassed PBS.

Add the peptide to the maleimide-activated antibody solution at a 5- to 10-fold molar

excess of peptide to antibody.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light and under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[4][9]

Quenching:

Add a final concentration of 10 mM cysteine to the reaction mixture to cap any unreacted

maleimide groups.[7]

Incubate for 15-30 minutes at room temperature.

Purification:

Purify the antibody-peptide conjugate from unreacted peptide and byproducts using size

exclusion chromatography (SEC).

Alternatively, perform dialysis against PBS to remove small molecule impurities.

Characterization:

Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight.

Determine the peptide-to-antibody ratio using mass spectrometry or by quantifying the

peptide's unique amino acids.

Protocol 2: Assessment of Cytoplasmic Delivery by
Confocal Microscopy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.tocris.com/resources/protocols/fluorescent-dye-conjugation/conjugation-protocol-thiol-reactive-maleimide-dyes
https://www.lumiprobe.com/protocols/protein-maleimide-labeling
https://lifetein.com/blog/a-simple-protocol-maleimide-labeling-of-peptide-and-other-thiolated-biomolecules/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13913080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol allows for the visualization of antibody localization within the cell and assessment

of endosomal escape.

Materials:

Cells cultured on glass-bottom dishes or coverslips

Fluorescently labeled Antibody-TAT-HA2 conjugate (label the antibody with a fluorescent dye

before conjugation)

Endosomal/Lysosomal marker (e.g., LysoTracker Green)

Nuclear stain (e.g., DAPI or Hoechst)

Fixation solution: 4% paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.1% Triton X-100 in PBS (optional, for intracellular targets)

Mounting medium

Procedure:

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere

overnight.

Treatment:

Treat the cells with the fluorescently labeled Antibody-TAT-HA2 conjugate at a

predetermined concentration (e.g., 1-5 µM) in serum-free media.

Incubate for a desired time period (e.g., 1-4 hours) at 37°C.

Control Groups: Include cells treated with the labeled antibody alone (no TAT-HA2) and

untreated cells.

Staining of Organelles:
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During the last 30-60 minutes of incubation, add LysoTracker to the media according to

the manufacturer's instructions to label acidic endosomes and lysosomes.

Washing and Fixation:

Wash the cells three times with PBS to remove excess conjugate.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash three times with PBS.

Nuclear Staining:

Incubate the cells with DAPI or Hoechst stain for 5-10 minutes.

Wash three times with PBS.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Image the cells using a confocal microscope.

Analysis:

Observe the localization of the fluorescent antibody signal.

Endosomal Entrapment: Co-localization of the antibody (e.g., red fluorescence) and

LysoTracker (green fluorescence) will appear as yellow puncta.

Cytoplasmic Delivery: A diffuse red signal throughout the cytoplasm, not co-localizing with

green puncta, indicates successful endosomal escape.[10]

Protocol 3: Quantification of Cytoplasmic Delivery by
Digitonin Permeabilization and Flow Cytometry
This protocol provides a quantitative measure of the amount of antibody that has reached the

cytoplasm. Digitonin selectively permeabilizes the plasma membrane while leaving endosomal
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membranes intact, allowing for the washing out of endosomally-trapped antibody.

Materials:

Cells in suspension

Fluorescently labeled Antibody-TAT-HA2 conjugate

PBS containing 1% BSA (PBS/BSA)

Fixation solution: 0.5% paraformaldehyde in PBS

Permeabilization Buffer: Cold PBS containing 10-20 µg/mL digitonin[5][11]

Wash Buffer: 0.05% Tween 20 in PBS

Flow cytometer

Procedure:

Cell Treatment:

Treat cells in suspension with the fluorescently labeled Antibody-TAT-HA2 conjugate for 1-

4 hours at 37°C.

Control Groups: Include cells treated with labeled antibody alone, and a control group that

will not be permeabilized with digitonin (to measure total uptake).

Washing: Wash the cells twice with cold PBS/BSA to remove surface-bound conjugate.

Fixation:

Resuspend the cells in PBS/BSA and add 0.5% paraformaldehyde.

Incubate for 20 minutes at room temperature.[12]

Wash twice with Wash Buffer.[12]

Permeabilization and Staining:
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Split the samples into two sets: one to be permeabilized with digitonin and one to remain

unpermeabilized.

For the permeabilized set, resuspend the cell pellet in 100 µL of cold digitonin solution. For

the unpermeabilized set, resuspend in PBS.

Incubate for 15-30 minutes on ice.[11][12]

Final Washes:

Wash all samples twice with Wash Buffer to remove any antibody that was not in the

cytoplasm of the permeabilized cells.

Flow Cytometry Analysis:

Resuspend the final cell pellets in PBS.

Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell

population.[1]

Data Analysis:

Total Uptake: The mean fluorescence intensity (MFI) of the unpermeabilized sample

represents the total amount of antibody taken up by the cells.

Cytoplasmic Delivery: The MFI of the digitonin-permeabilized sample represents the

amount of antibody successfully delivered to the cytoplasm.

Efficiency Calculation: (MFI of permeabilized sample / MFI of unpermeabilized sample) x

100 = % Cytoplasmic Delivery.

Protocol 4: Functional Assay using Chloroquine as a
Control
To confirm that the endosomal escape is pH-dependent and mediated by the HA2 peptide, a

lysosomotropic agent like chloroquine can be used. Chloroquine buffers the endosomal pH,

preventing the acidification required for HA2-mediated membrane fusion.[13][14]
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Procedure:

Pre-treat a subset of cells with 50-100 µM chloroquine for 30-60 minutes before adding the

Antibody-TAT-HA2 conjugate.[15]

Perform the delivery experiment (as in Protocol 2 or 3) in the continued presence of

chloroquine.

Expected Outcome: A significant reduction in the cytoplasmic delivery of the antibody in

chloroquine-treated cells compared to untreated cells would confirm that the delivery is

dependent on endosomal acidification, a key feature of the HA2-mediated escape

mechanism.

Safety and Handling: Standard laboratory safety precautions should be taken. Handle peptides,

antibodies, and chemical reagents according to their respective safety data sheets. Use

appropriate personal protective equipment.

Disclaimer: These protocols provide a general framework. Optimization of concentrations,

incubation times, and specific reagents may be necessary for different antibodies, cell types,

and experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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